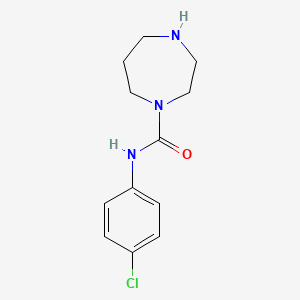

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

Description

Properties

Molecular Formula |

C12H16ClN3O |

|---|---|

Molecular Weight |

253.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C12H16ClN3O/c13-10-2-4-11(5-3-10)15-12(17)16-8-1-6-14-7-9-16/h2-5,14H,1,6-9H2,(H,15,17) |

InChI Key |

DMJFZIZFVAXUQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the 1,4-diazepane ring by cyclization of appropriate diamines with dihaloalkanes.

- Coupling of the diazepane intermediate with 4-chlorophenyl isocyanate to form the carboxamide bond.

- Isolation and purification of the product, often as the hydrochloride salt for stability and handling.

This approach is consistent with standard synthetic routes for diazepane carboxamides and is supported by industrial and academic protocols.

Detailed Synthetic Procedure

Step 1: Synthesis of 1,4-Diazepane Intermediate

- Starting from homopiperazine (1,4-diazepane), cyclization is achieved by nucleophilic substitution with dihaloalkanes under basic conditions.

- For example, reaction of homopiperazine with 1,3-dichloropropane or similar dihaloalkanes in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (~80°C) yields the diazepane ring system.

Step 2: Formation of this compound

- The key intermediate, 1,4-diazepane, is reacted with 4-chlorophenyl isocyanate in anhydrous conditions, often in dichloromethane or another inert solvent.

- Triethylamine or another organic base is added to scavenge the generated HCl and drive the reaction to completion.

- The reaction proceeds via nucleophilic attack of the diazepane nitrogen on the isocyanate carbon, forming the carboxamide bond.

Step 3: Purification and Isolation

- The crude product is purified by recrystallization or chromatography.

- The hydrochloride salt is formed by treatment with hydrochloric acid, improving the compound’s stability and solubility for further applications.

This synthetic route is exemplified in related diazepane carboxamide derivatives and has been validated in medicinal chemistry research.

Experimental Data and Reaction Conditions

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazepane ring formation | Homopiperazine + dihaloalkane, K2CO3, DMF, 80°C, 12-24 h | 70-85 | Base-mediated cyclization |

| Carboxamide formation | Diazepane + 4-chlorophenyl isocyanate, DCM, triethylamine, RT | 75-90 | Nucleophilic addition to isocyanate |

| Purification | Recrystallization or chromatography | 90+ | Hydrochloride salt formation preferred |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

1H NMR spectra typically show characteristic signals for the diazepane ring methylene protons and the aromatic protons of the 4-chlorophenyl group. The amide NH appears as a singlet around 8.5 ppm in DMSO-d6.Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 290.19 g/mol for the hydrochloride salt.Elemental Analysis:

Carbon, hydrogen, nitrogen, and chlorine content matches closely with theoretical values for the hydrochloride salt, confirming purity and correct composition.

Research Findings and Optimization

- The reaction conditions such as solvent choice, temperature, and base concentration have been optimized to maximize yield and purity.

- Continuous flow synthesis and high-pressure reactors have been explored to improve scalability and reproducibility in industrial settings.

- Structural analogs have been synthesized using similar methods to explore structure-activity relationships for pharmacological applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Diazepane ring cyclization | Homopiperazine + dihaloalkane, K2CO3, DMF, 80°C | 70-85 | Efficient ring closure, base catalyzed |

| Carboxamide bond formation | Diazepane + 4-chlorophenyl isocyanate, DCM, triethylamine, RT | 75-90 | High selectivity and yield |

| Purification and salt formation | Recrystallization, HCl treatment | 90+ | Stable hydrochloride salt obtained |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and neuronal activity. This interaction can lead to various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry. Evidence from inhibitory studies of maleimide derivatives shows that halogen substituents (F, Cl, Br, I) on the phenyl ring have minimal impact on activity. For example:

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| N-(4-fluorophenyl)maleimide | 5.18 | MGL |

| N-(4-chlorophenyl)maleimide | 7.24 | MGL |

| N-(4-bromophenyl)maleimide | 4.37 | MGL |

| N-(4-iodophenyl)maleimide | 4.34 | MGL |

Despite differences in halogen size and electronegativity, inhibitory potency against monoacylglycerol lipase (MGL) remained comparable, suggesting that steric and electronic effects are less critical than the presence of the halogen itself .

Diazepane Carboxamide Derivatives

Structurally similar diazepane carboxamides with modified aryl groups exhibit varied pharmacological profiles:

- 4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide: Synthesized as a cannabinoid CB2 receptor agonist, this compound highlights the role of lipophilic substituents (e.g., cyclopentylpropanoyl) in enhancing receptor binding affinity .

Carboxamides with Heterocyclic Moieties

Compounds combining carboxamide groups with heterocycles demonstrate diverse applications:

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Exhibits insecticidal activity against cowpea aphids (IC₅₀ values superior to acetamiprid), emphasizing the synergistic effect of pyridine-thioacetamide motifs .

- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide : A hydroxamic acid derivative with antioxidant properties, illustrating how replacing the diazepane ring with a hydroxamate group shifts functionality toward radical scavenging .

Key Research Findings and Implications

- Structural Flexibility : Modifications to the diazepane core (e.g., acyl additions or urea linkages) enable targeting of diverse receptors, such as CB2 agonists, while maintaining the carboxamide backbone .

- Functional Group Interchangeability : Replacing the diazepane ring with pyridine or hydroxamic acid moieties redirects compound utility from CNS-targeted applications to insecticidal or antioxidant uses .

Biological Activity

N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Synthesis

This compound belongs to the diazepane class of compounds. The synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts or other precursors, leading to the formation of the diazepane ring structure . The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It has been reported to modulate neurotransmitter release and neuronal activity, which may lead to anxiolytic and anticonvulsant effects .

Key Mechanisms:

- Receptor Binding : The compound exhibits binding affinities at various receptor subtypes, including dopamine (DA) and serotonin (5HT) receptors .

- Neurotransmitter Modulation : It influences neurotransmitter systems that are critical for mood regulation and seizure control.

Therapeutic Applications

The compound is being explored for several therapeutic applications:

- Neurological Disorders : Its potential use in treating conditions such as anxiety and epilepsy is under investigation due to its CNS activity .

- Cancer Therapy : Preliminary studies suggest that derivatives of diazepane compounds may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.